molecular formula C3H5ClO B3002942 2-Chlorocyclopropan-1-ol CAS No. 1824242-33-2

2-Chlorocyclopropan-1-ol

Cat. No.: B3002942
CAS No.: 1824242-33-2
M. Wt: 92.52
InChI Key: FPRZZQZXVVNHMP-UHFFFAOYSA-N
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Description

2-Chlorocyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a chlorine atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocyclopropan-1-ol typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the chlorination of cyclopropanol using thionyl chloride (SOCl2) under controlled conditions . Another approach involves the use of phase transfer catalysts to facilitate the reaction between cyclopropanol and chlorine gas .

Industrial Production Methods: Industrial production of this compound may employ continuous preparation systems. These systems allow for the sequential chlorination and ring-closing reactions necessary to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding cyclopropanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropanol.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Chlorocyclopropan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: It is utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorocyclopropan-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

    Chlorocyclopropane: Similar in structure but lacks the hydroxyl group.

    2-Chloro-2-propen-1-ol: Contains a double bond and a hydroxyl group but differs in the ring structure

Uniqueness: 2-Chlorocyclopropan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a strained cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-chlorocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRZZQZXVVNHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824242-33-2
Record name 2-chlorocyclopropan-1-ol
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